molecular formula C21H23ClN4O3 B11554081 (3E)-N-(3-chloro-4-methylphenyl)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(3-chloro-4-methylphenyl)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11554081
M. Wt: 414.9 g/mol
InChI Key: HLICPUQXURARGO-AFUMVMLFSA-N
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Description

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a methyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of a methyl group. Subsequent steps involve the formation of the butanamide backbone through amide bond formation and the incorporation of the ethylphenylcarbamoyl and formamido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated phenyl structure.

    Heparinoid Compounds: Structurally similar compounds with anticoagulant properties.

Uniqueness

(3E)-N-(3-CHLORO-4-METHYLPHENYL)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

N'-[(E)-[4-(3-chloro-4-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C21H23ClN4O3/c1-4-15-6-9-16(10-7-15)24-20(28)21(29)26-25-14(3)11-19(27)23-17-8-5-13(2)18(22)12-17/h5-10,12H,4,11H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+

InChI Key

HLICPUQXURARGO-AFUMVMLFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=C(C=C2)C)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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